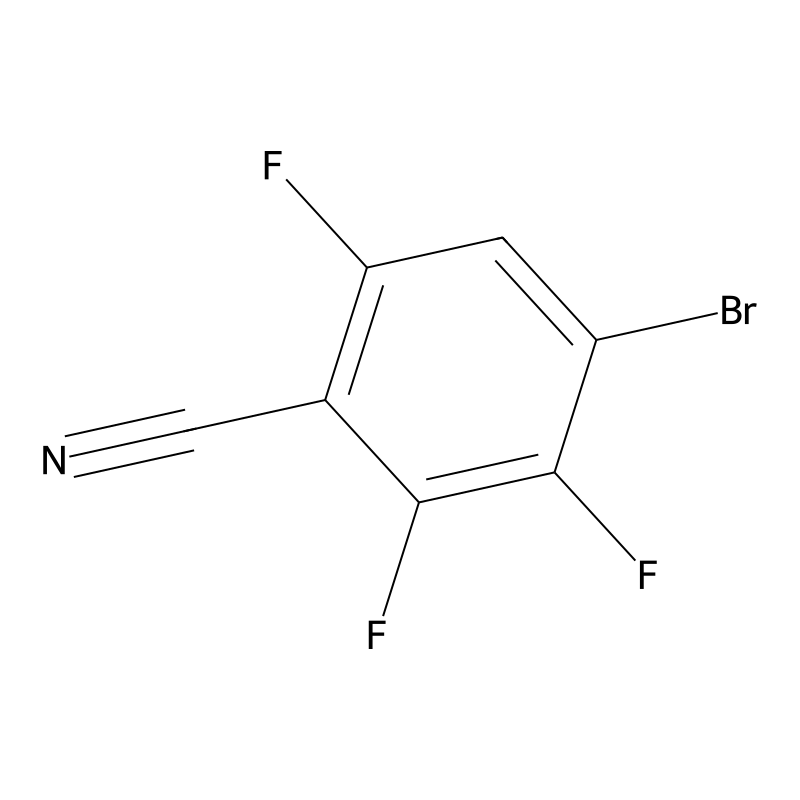

4-Bromo-2,3,6-trifluorobenzonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

4-Bromo-2,3,6-trifluorobenzonitrile is an aromatic compound characterized by the presence of bromine and trifluoromethyl groups attached to a benzonitrile structure. Its molecular formula is , with a molecular weight of approximately 253.98 g/mol. The compound features a benzene ring substituted with a bromine atom at the para position and three fluorine atoms at the ortho and meta positions relative to the nitrile group. This unique substitution pattern contributes to its distinctive chemical properties and reactivity.

- Nucleophilic Substitution: The presence of the electron-withdrawing trifluoromethyl group enhances the electrophilicity of the aromatic ring, making it susceptible to nucleophilic attack.

- Electrophilic Aromatic Substitution: The bromine atom can be replaced by electrophiles under appropriate conditions.

- Reduction Reactions: The nitrile group can be reduced to an amine or aldehyde depending on the reducing agent used.

These reactions are facilitated by the compound's electronic structure, which is influenced by both the bromine and fluorine substituents.

The synthesis of 4-Bromo-2,3,6-trifluorobenzonitrile can be achieved through several methods:

- Direct Halogenation: Bromination of 2,3,6-trifluorobenzonitrile using bromine or brominating agents under controlled conditions.

- Nitrilation: Starting from 4-bromo-2,3,6-trifluorobenzenes, nitriles can be introduced via nucleophilic substitution reactions using cyanide sources.

- Multi-step Synthesis: Involves initial synthesis of a precursor compound followed by halogenation and subsequent nitrilation steps.

These methods allow for the selective introduction of functional groups while maintaining high yields and purity.

4-Bromo-2,3,6-trifluorobenzonitrile has potential applications in various fields:

- Pharmaceuticals: As an intermediate in the synthesis of biologically active compounds.

- Agricultural Chemicals: Utilized in developing agrochemicals that target specific pests or diseases.

- Material Science: Employed in creating advanced materials with tailored properties due to its unique chemical structure.

The compound's fluorinated nature enhances its stability and reactivity, making it suitable for diverse applications.

Interaction studies involving 4-Bromo-2,3,6-trifluorobenzonitrile focus on its reactivity with biological molecules and other chemicals:

- Protein Binding Studies: Understanding how this compound interacts with proteins can provide insights into its potential therapeutic effects.

- Reactivity Profiling: Evaluating how it reacts with various nucleophiles or electrophiles helps in predicting its behavior in biological systems.

Such studies are crucial for assessing the safety and efficacy of compounds intended for pharmaceutical use.

Several compounds share structural similarities with 4-Bromo-2,3,6-trifluorobenzonitrile. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Bromo-2,3-difluorobenzonitrile | Contains two fluorine atoms; less electron-withdrawing effect compared to trifluoro variants. | |

| 5-Bromo-2-fluoro-4-methylbenzonitrile | Methyl group alters electron density; different position of bromine. | |

| 1-Bromo-2,4,5-trifluorobenzene | Different arrangement of halogens; no nitrile group present. | |

| 1-Bromo-3-fluoro-5-methylbenzene | Contains methyl group; lacks multiple fluorines affecting reactivity. |

These comparisons illustrate how variations in halogen positioning and additional functional groups influence the chemical behavior and applications of these compounds.